molecular formula C12H10F3NOS B030318 {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 317318-96-0

{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No. B030318
CAS RN: 317318-96-0
M. Wt: 273.28 g/mol
InChI Key: SEHCYQHVWYXBGI-UHFFFAOYSA-N
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Description

“{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” is a chemical compound with the empirical formula C12H10F3NOS. It has a molecular weight of 273.27 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is FC(F)(F)C1=CC=C(C=C1)C(S2)=NC©=C2CO . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or bond.

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of new hydrazones that have shown promising antimicrobial activity . These hydrazones were synthesized by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehyde . The resulting compounds displayed moderate-to-good growth inhibition activity .

Antioxidant Properties

The compound has also been used in the synthesis of hydrazones that have demonstrated antioxidant properties . The antioxidant properties were tested using the 2,2-Diphenyl-1-picrylhydrazide assay .

Antifungal Activity

Thiazole derivatives, including this compound, have been reported to have antifungal properties . They have been tested against various fungal strains and have shown significant growth inhibition .

Anti-Inflammatory Properties

Thiazole derivatives have been reported to have anti-inflammatory properties . This compound could potentially be used in the development of new anti-inflammatory drugs .

Regulation of Central Inflammation

This compound can play an important role in the regulation of central inflammation . It can be used to control the brain inflammation process .

Pharmaceutical Applications

Thiazole derivatives, including this compound, have a wide range of pharmaceutical applications . They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H301 - H318, which mean toxic if swallowed and causes serious eye damage, respectively .

Future Directions

Trifluoromethylpyridines and their derivatives, which share some structural similarities with “{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol”, are widely used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of the compound 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an agonist to the PPAR . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, causing various cellular responses .

Biochemical Pathways

The activation of PPARs by the compound affects various biochemical pathways. One of the significant pathways influenced is the central inflammation pathway . The compound’s action on this pathway helps regulate inflammation within the central nervous system, which can be beneficial in treating conditions related to inflammation .

Pharmacokinetics

It is known that the compound demonstrates high plasma exposure after single administration . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The activation of PPARs by the compound leads to the regulation of gene expression, which in turn influences various cellular functions. Specifically, the compound plays a crucial role in the regulation of central inflammation . By controlling inflammation within the central nervous system, the compound can potentially be used to manage conditions related to inflammation .

properties

IUPAC Name

[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-5,17H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHCYQHVWYXBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382398
Record name {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

CAS RN

317318-96-0
Record name {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a well stirred solution of lithium aluminium hydride (1.52 g) in dry tetrahydrofuran (50 ml) at 0° C., was slowly added a solution of ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-thiazole-5-carboxylate (12.6 g) in dry tetrahydrofuran (50 ml). The mixture was stirred at room temperature for 2 hours. The reaction was quenched by slow addition at 0° C. of water (2 ml), 5N NaOH (2 ml) and water (6 ml). The precipitate was filtered, washed with ethyl acetate, methanol, dichloromethane and tetrahydrofuran. After evaporation, a yellow solid was obtained, that was crystallized from methanol-water to afford the title compound as a yellow solid.
Quantity
1.52 g
Type
reactant
Reaction Step One
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12.6 g
Type
reactant
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Quantity
50 mL
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solvent
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Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]]thiazole-5-carboxylate (20.0 g, 66.4 mmol) obtained from Example 1 was dissolved in anhydrous dichloromethane (500 ml) under nitrogen atmosphere, and the reaction mixture was cooled to −78° C. Diisobutyl aluminum hydride (DIBAL-H, 166 ml, 1.0 M hexane solution, 2.5 eq.) was slowly added to the solution for 30 minutes, and the mixture was reacted for another 30 minutes at the same temperature. Subsequently, the temperature was raised to −10° C. and reacted for 30 minutes. After completion of the reaction, an excessive diisobutyl aluminum hydride was removed by ethyl acetate. The resultant residue was extracted by 10% sulfuric acid and ethyl acetate, followed by drying over magnesium sulfate. The resultant mixture was evaporated under reduced pressure to thereby yield 17.5 g of the title compound (yield: 96.4%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
166 mL
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reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
96.4%

Synthesis routes and methods III

Procedure details

Methyl 4-methyl-2-[4-(trifluoromethyl)phenyl]]thiazole-5-carboxylate (20.0 g, 66.4 mmol) obtained from Example 1 was dissolved in anhydrous dichloromethane (500 ml) under nitrogen atmosphere, and the reaction mixture was cooled to −78° C. Diisobutyl aluminum hydride (DIBAL-H, 166 ml, 1.0 M hexane solution, 2.5 eq.) was slowly added to the solution for 30 minutes, and the mixture was reacted for another 30 minutes at the same temperature. Subsequently, the temperature was raised to −10° C. and reacted for 30 minutes. After completion of the reaction, an excessive diisobutyl aluminum hydride was removed by ethyl acetate. The resultant residue was extracted by 10% sulfuric acid and ethyl acetate, followed by drying over magnesium sulfate. The resultant mixture was purified on silica flash column, followed by evaporation under reduced pressure to thereby yield 17.5 g of the title compound (yield: 96.4%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Yield
96.4%

Synthesis routes and methods IV

Procedure details

Cool (0° C.) a solution of lithium aluminum hydride (10 mL, 1M in THF) and add a solution of 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid (Commercially available, 2.87 g, 10 mmol) in THF (20 mL). On complete addition, remove the cold bath and stir for 3.5 hrs. Cool this solution to 5° C., and then add water (0.25 mL), dropwise, followed by NaOH solution (0.25 mL, 5M in water) and water (0.5 mL). Dilute the resulting mixture with ethyl acetate and then filter through a pad of celite. Wash the solids with dichloromethane and then concentrate the combined filtrates under reduced pressure to give the title compound as a yellow solid (2.59 g).
Quantity
10 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
20 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

10.0 g of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid were dissolved in 50 ml tetrahydrofuran under an atmosphere of argon. 69.7 ml of boran-tetrahydrofuran complex (1 molar solution in tetrahydrofuran) was added and the mixture refluxed for three hours. Water was added to the cooled reaction mixture and the solvent removed in vacuo. The residue was extracted five times with 50 ml portions of ethyl acetate. The combined extracts were dried over MgSO4. The solvent was removed in vacuo to obtain 9.3 g of [4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-yl]-methanol as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Three

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